Cas no 1160248-21-4 (3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid)

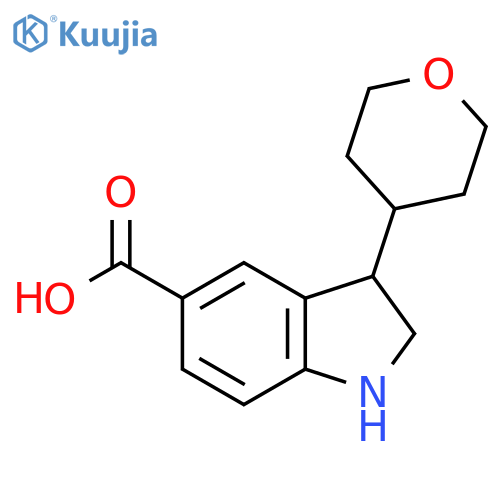

1160248-21-4 structure

商品名:3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid

CAS番号:1160248-21-4

MF:C14H17NO3

メガワット:247.289684057236

MDL:MFCD12198794

CID:4561285

PubChem ID:71305937

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3-(Tetrahydro-2H-Pyran-4-Yl)Indoline-5-Carboxylic Acid

- 3-(Tetrahydro-2H-Pyran-4-Yl)Indoline-5-Carboxylic Acid(WX175004)

- 1H-Indole-5-carboxylic acid, 2,3-dihydro-3-(tetrahydro-2H-pyran-4-yl)-

- 3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid

- 1160248-21-4

- CS-0038672

- 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylicacid

- MFCD12198794

- 3-(Tetrahydropyran-4-yl)-2,3-dihydro-1H-indole-5-carboxylic Acid

- W15149

- SB65861

- AS-69415

- AKOS027428872

- 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid

-

- MDL: MFCD12198794

- インチ: 1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17)

- InChIKey: MUXARBCAQJVQFW-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(C(O)=O)C=C2)C(C2CCOCC2)C1

計算された属性

- せいみつぶんしりょう: 247.12084340g/mol

- どういたいしつりょう: 247.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 423.7±45.0 °C at 760 mmHg

- フラッシュポイント: 210.1±28.7 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T889995-5g |

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid |

1160248-21-4 | 5g |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD569851-5g |

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid |

1160248-21-4 | 97% | 5g |

¥18995.0 | 2023-04-05 | |

| Aaron | AR019FAF-250mg |

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |

1160248-21-4 | 95% | 250mg |

$620.00 | 2023-12-16 | |

| 1PlusChem | 1P019F23-100mg |

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |

1160248-21-4 | 95% | 100mg |

$329.00 | 2023-12-26 | |

| 1PlusChem | 1P019F23-2g |

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |

1160248-21-4 | 95% | 2g |

$2116.00 | 2023-12-26 | |

| A2B Chem LLC | AV18235-1g |

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid |

1160248-21-4 | 95% | 1g |

$1085.00 | 2024-04-20 | |

| Aaron | AR019FAF-1g |

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |

1160248-21-4 | 95% | 1g |

$1233.00 | 2023-12-16 | |

| abcr | AB511170-500mg |

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid; . |

1160248-21-4 | 500mg |

€1423.10 | 2025-02-20 | ||

| eNovation Chemicals LLC | D773039-2g |

3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid |

1160248-21-4 | 95% | 2g |

$2425 | 2024-06-06 | |

| abcr | AB511170-100mg |

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid; . |

1160248-21-4 | 100mg |

€638.50 | 2025-02-20 |

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1160248-21-4 (3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160248-21-4)3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid

清らかである:99%/99%/99%/99%/99%/99%

はかる:100mg/250mg/1g/5g/25g/100g

価格 ($):185/308/616/1848/4929/12321